N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride can be achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. Hydrochloric acid is used as a mediator in this reaction . The reaction conditions typically involve heating the mixture to 70°C in an oil bath for 1 hour .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve catalytic processes such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization reactions. These methods start from amidines, aromatic amines, or nitrile compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like H₂/Ni or NaBH₄.
Substitution: Using reagents like RCOCl or CH₃I.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, KMnO₄, OsO₄, H₂/Ni, NaBH₄, RCOCl, and CH₃I. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as 2-aminoquinazoline and 2-amino-4-iminoquinazoline .
Uniqueness
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is unique due to its specific chemical structure, which allows it to exhibit a distinct range of biological activities compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C15H16ClN3 |
---|---|
Molekulargewicht |
273.76 g/mol |
IUPAC-Name |
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15;/h1-9H,10-11H2,(H2,16,17,18);1H |
InChI-Schlüssel |
YSWPYTAEANDJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(=N1)NCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.